

Application Notes and Protocols for Indium-113m Radiolabeling of Antibodies

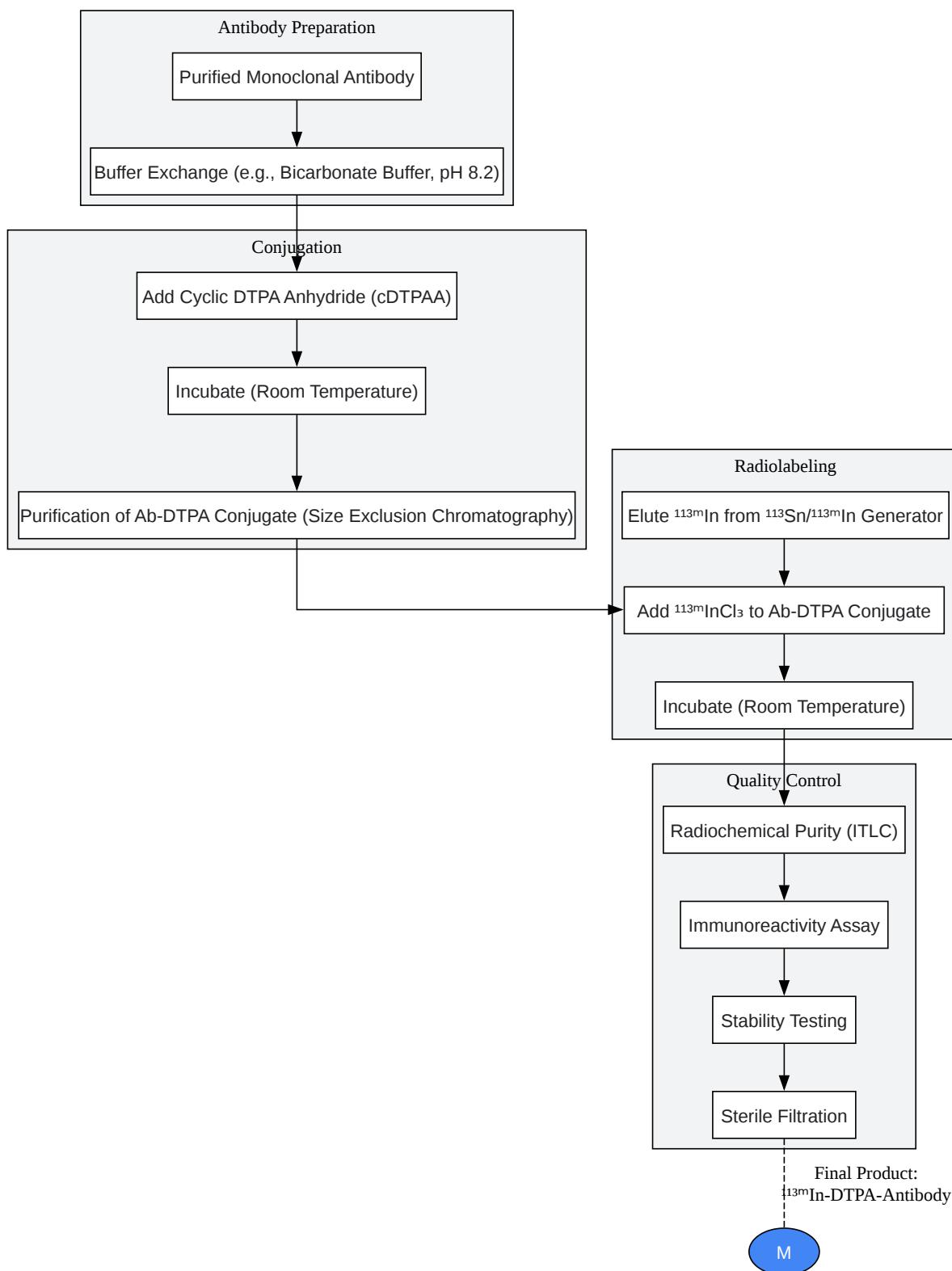
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

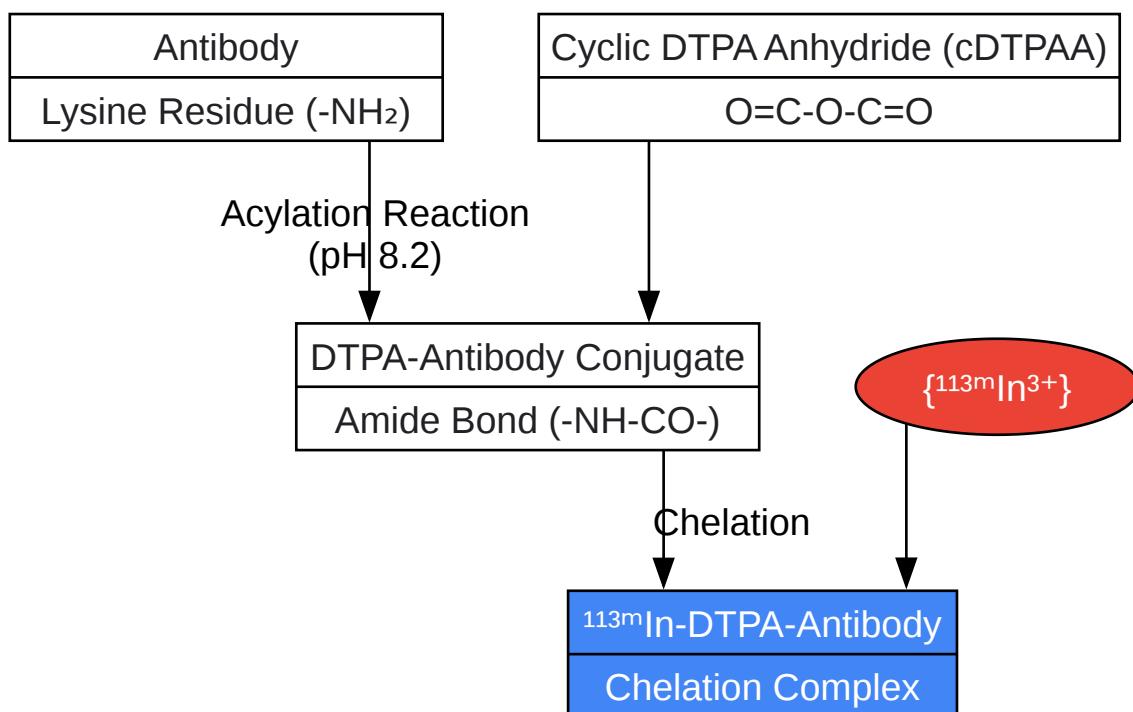
Compound Name: *Indium-113*

Cat. No.: *B081189*

[Get Quote](#)


Introduction

Indium-113m (^{113m}In) is a short-lived radionuclide with favorable characteristics for diagnostic imaging in nuclear medicine. Its 100-minute half-life and 390 keV gamma emission make it suitable for single-photon emission computed tomography (SPECT). The convenient availability of ^{113m}In from a long-lived tin-113/indium-113m ($^{113}\text{Sn}/^{113m}\text{In}$) generator system further enhances its utility.^{[1][2]} Radiolabeling of monoclonal antibodies (mAbs) with ^{113m}In allows for targeted imaging of specific antigens *in vivo*, which is a valuable tool in radioimmunodetection studies for cancer and other diseases.


The labeling process typically involves a bifunctional chelating agent, such as diethylenetriaminepentaacetic acid (DTPA), which is first covalently attached to the antibody.^[3] ^[4] This modified antibody can then securely bind the metallic radionuclide, ^{113m}In . This document provides a detailed protocol for the conjugation of antibodies with DTPA and their subsequent radiolabeling with ^{113m}In , along with methods for quality control of the final radiolabeled product.

Experimental Workflow and Chemical Conjugation

The overall process for producing ^{113m}In -labeled antibodies involves several key stages, from antibody preparation and conjugation to the final quality control checks. The following diagrams illustrate the experimental workflow and the chemical conjugation reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ^{113m}In radiolabeling of antibodies.

[Click to download full resolution via product page](#)

Caption: DTPA conjugation to an antibody and subsequent ^{113m}In chelation.

Experimental Protocols

1. Materials and Reagents

- Monoclonal Antibody (mAb): Purified and at a concentration of 5-10 mg/mL.
- Cyclic DTPA anhydride (cDTPAA).
- Dimethyl sulfoxide (DMSO).
- Sodium Bicarbonate Buffer (0.1 M, pH 8.2).
- Phosphate Buffered Saline (PBS, pH 7.4).
- ¹¹³Sn/^{113m}In Generator.
- 0.05 M Hydrochloric Acid (HCl).

- Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50).
- Instant Thin Layer Chromatography (ITLC) strips.
- Mobile Phase for ITLC (e.g., 0.9% Saline or DTPA solution).
- Sterile, pyrogen-free vials.

2. Antibody-DTPA Conjugation

This protocol is for the covalent attachment of the chelator DTPA to the antibody.

- Antibody Preparation:
 - Perform a buffer exchange to transfer the antibody into 0.1 M Sodium Bicarbonate Buffer (pH 8.2). This can be done using dialysis or a centrifugal filtration device.
 - Adjust the antibody concentration to at least 10 mg/mL.[\[5\]](#)
- cDTPAA Preparation:
 - Dissolve the cyclic DTPA anhydride (cDTPAA) in anhydrous DMSO immediately before use.
- Conjugation Reaction:
 - Add the cDTPAA solution to the antibody solution. A molar ratio of 5:1 (cDTPAA to antibody) is often a good starting point.[\[5\]](#)
 - Incubate the reaction mixture for 5-10 minutes at room temperature with gentle mixing.
- Purification of the Antibody-DTPA Conjugate:
 - Immediately after incubation, purify the conjugate from unreacted cDTPAA and its hydrolysis products using a size exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with PBS (pH 7.4).
 - Collect the protein-containing fractions, which will elute in the void volume.

- Pool the fractions containing the purified Ab-DTPA conjugate.
- The purified conjugate can be stored for future use.

3. Radiolabeling with **Indium-113m**

This protocol describes the chelation of ^{113m}In by the DTPA-conjugated antibody.

- Elution of ^{113m}In :
 - Elute the $^{113}\text{Sn}/^{113m}\text{In}$ generator with sterile 0.05 M HCl according to the manufacturer's instructions. This will yield a solution of $^{113m}\text{InCl}_3$. Elution efficiency is typically around 70-80%.[\[2\]](#)
- Radiolabeling Reaction:
 - Add the desired amount of the $^{113m}\text{InCl}_3$ eluate (e.g., 3 mCi) to a sterile vial containing the purified Ab-DTPA conjugate (e.g., 1 mg).[\[5\]](#)
 - Gently mix the solution and incubate at room temperature for 15-30 minutes.

4. Quality Control

Quality control is essential to ensure the radiolabeled antibody is suitable for its intended application.

- Radiochemical Purity (RCP):
 - Determine the RCP using Instant Thin Layer Chromatography (ITLC).
 - Spot a small aliquot of the reaction mixture onto an ITLC strip.
 - Develop the chromatogram using a suitable mobile phase (e.g., 0.9% saline).
 - In this system, the ^{113m}In -DTPA-antibody remains at the origin, while free ^{113m}In migrates with the solvent front.

- Scan the strip using a radiochromatogram scanner to quantify the radioactivity at the origin and the front.
- Calculate the RCP as: $RCP (\%) = (\text{Counts at Origin} / \text{Total Counts}) \times 100$. A labeling efficiency of over 95% is generally desired.[\[5\]](#)
- Immunoreactivity:
 - The immunoreactive fraction (the percentage of radiolabeled antibody that can still bind to its target antigen) should be determined.
 - This is often done using a cell-binding assay with antigen-positive cells or an antigen-coated plate assay.[\[6\]](#)
 - The assay is performed under conditions of antigen excess to ensure all functional antibodies can bind.[\[6\]](#)
- Stability:
 - Assess the stability of the radiolabeled antibody in vitro by incubating it in human serum at 37°C for various time points and then re-evaluating the RCP.
- Sterility and Pyrogenicity:
 - For in vivo applications, the final product must be passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. Standard tests for sterility and pyrogens should be performed.

Data Presentation

The following tables summarize key quantitative data related to the conjugation and quality control processes.

Table 1: Parameters for DTPA Conjugation Reaction

Parameter	Recommended Value	Expected Outcome/Comment	Reference
Antibody Concentration	≥ 10 mg/mL	Higher concentrations can improve conjugation efficiency.	[5]
Molar Ratio (cDTPAA:Ab)	5:1 to 10:1	Higher ratios increase the number of DTPA molecules per antibody but may decrease immunoreactivity.	[5][7]
Reaction pH	8.2 (Bicarbonate Buffer)	The acylation reaction is favored at a slightly alkaline pH.	[7]
DTPA molecules per Ab	1.8 - 2.2	This range often provides a good balance between high labeling efficiency and retained immunoreactivity.	[5]
Immunoreactivity Retention	> 70%	High retention is critical for the antibody's targeting function.	[7]

Table 2: Quality Control Specifications for ^{113m}In -DTPA-Antibody

Parameter	Specification	Method	Reference
Radiochemical Purity	> 95%	Instant Thin Layer Chromatography (ITLC)	[5]
Radionuclidic Purity	> 99.9%	Determined by the quality of the generator eluate.	[1]
Immunoreactive Fraction	> 70%	Antigen binding assay (e.g., cell-based or solid-phase)	[6][7]
Stability in Serum	> 90% RCP after 4 hours	Incubation in human serum followed by ITLC analysis.	[3]
Sterility & Apyrogenicity	Sterile and Apyrogenic	Standard USP methods	-

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and construction of a $^{113}\text{Sn}/^{113}\text{In}$ generator using irradiation of natural indium in a cyclotron accelerator [jonsat.nstri.ir]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling of monoclonal antibodies with radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to $\text{F}(\text{ab}')_2$ -fragments and a novel measurement of the degree of conjugation using $\text{Eu}(\text{III})$ -labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quality control test for immunoreactivity of radiolabeled antibody - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Indium-113m Radiolabeling of Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081189#protocol-for-indium-113m-radiolabeling-of-antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com